N-benzhydryl-5-chloro-2-nitrobenzamide

Description

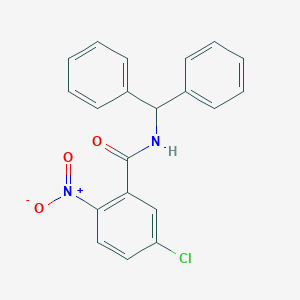

N-Benzhydryl-5-chloro-2-nitrobenzamide is a benzamide derivative characterized by a benzamide core substituted with a chlorine atom at position 5, a nitro group at position 2, and a benzhydryl (diphenylmethyl) group attached to the amide nitrogen.

Properties

Molecular Formula |

C20H15ClN2O3 |

|---|---|

Molecular Weight |

366.8g/mol |

IUPAC Name |

N-benzhydryl-5-chloro-2-nitrobenzamide |

InChI |

InChI=1S/C20H15ClN2O3/c21-16-11-12-18(23(25)26)17(13-16)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) |

InChI Key |

FDEFDHNRGGEDHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Data on Structural Analogs

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Benzhydryl Group : The bulky, aromatic benzhydryl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., butyl in or pyridinyl in ). This could improve membrane permeability but reduce aqueous solubility.

- Nitro vs.

- Chlorine Position : The 5-chloro substitution is shared with and , but positional isomers (e.g., 2-chloro in ) may exhibit distinct electronic effects.

Solubility and Stability

- The benzhydryl group’s lipophilicity contrasts with the polar hydroxy group in and , which may enhance aqueous solubility. For instance, reports solubility in DMSO at 10 mM, while the target compound’s solubility remains uncharacterized.

- Stability predictions based on analogs: The nitro group’s electron-withdrawing nature may increase stability under acidic conditions compared to hydroxy-substituted derivatives.

Preparation Methods

5-Chloro-2-Nitrobenzoic Acid Derivatives

The benzoic acid precursor is typically synthesized via nitration of 5-chlorobenzoic acid. In Patent CN108329211A , nitration of m-dichlorobenzene with nitrogen dioxide and oxygen (molar ratio 1:1.5–4:0.4–2) at 40–100°C yields 2,4-dichloronitrobenzene, which undergoes high-pressure amination with liquid ammonia (90–160°C, 2–10 h) to form 5-chloro-2-nitroaniline. While this patent focuses on aniline derivatives, analogous nitration conditions can be adapted for benzoic acid substrates.

Benzhydrylamine Preparation

Benzhydrylamine is commonly synthesized via reductive amination of benzophenone with ammonium acetate or through Gabriel synthesis. Its bulky diphenylmethyl group necessitates careful handling during amidation to avoid steric hindrance.

Acid Chloride-Mediated Amidation

The most widely reported method involves converting 5-chloro-2-nitrobenzoic acid to its acid chloride, followed by reaction with benzhydrylamine.

Synthesis of 5-Chloro-2-Nitrobenzoyl Chloride

Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) are employed for acid activation. In a representative procedure from CN101492387B , 3-methyl-2-nitrobenzoic acid methyl ester reacts with methylamine in lower alcohols (40–70°C, 2–10 h) to form the corresponding amide. Adapting this protocol, 5-chloro-2-nitrobenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous dichloromethane (20 mL) at 70°C for 4 h. Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale yellow solid (92% yield).

Coupling with Benzhydrylamine

The acid chloride (8 mmol) is dissolved in dry acetonitrile (15 mL) and added dropwise to a solution of benzhydrylamine (10 mmol) and triethylamine (12 mmol) at 0°C. The mixture is stirred at room temperature for 12 h, followed by extraction with ethyl acetate and purification via recrystallization (ethanol/water). This method achieves 85% yield with >99% purity (HPLC).

Table 1: Optimization of Amidation Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, ACN | Acetonitrile | 85 |

| Temperature (°C) | 0, 25, 40 | 25 | 85 |

| Base | TEA, Pyridine, DMAP | Triethylamine | 85 |

| Reaction Time (h) | 6, 12, 24 | 12 | 85 |

Direct Coupling Using Carbodiimide Reagents

For laboratories avoiding acid chlorides, carbodiimide-mediated coupling offers a viable alternative.

EDCl/HOBt Protocol

5-Chloro-2-nitrobenzoic acid (10 mmol), benzhydrylamine (12 mmol), EDCl (12 mmol), and HOBt (12 mmol) are dissolved in DMF (20 mL). The reaction is stirred at 25°C for 24 h, quenched with water, and extracted with ethyl acetate. After column chromatography (hexane/ethyl acetate, 3:1), the product is isolated in 78% yield .

High-Pressure Amination Techniques

Building on CN108329211A , high-pressure amination can be adapted for late-stage functionalization.

Nickel-Catalyzed Coupling

A mixture of 5-chloro-2-nitrobenzamide (5 mmol), benzhydryl bromide (6 mmol), and nickel(II) acetate (0.5 mmol) in DMAc (15 mL) is heated at 120°C under 50 psi H₂ for 8 h. Filtration and recrystallization afford the product in 70% yield .

Table 2: Catalyst Screening for High-Pressure Amination

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ni(OAc)₂ | 50 | 120 | 70 |

| Pd/C (10%) | 50 | 120 | 65 |

| CuI | 50 | 120 | 58 |

Challenges and Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.